(S)-3-(3-Methoxyphenyl)morpholine
Description
(S)-3-(3-Methoxyphenyl)morpholine is a chiral morpholine derivative with the molecular formula C₁₁H₁₅NO₂ (M.W. 193.24) . Its structure features a morpholine ring substituted at the 3-position with a 3-methoxyphenyl group. The S-configuration at the chiral center confers stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. This compound is primarily used as an intermediate in drug development, particularly for targeting neurological and oncological pathways due to its ability to modulate receptor interactions through hydrogen bonding and steric effects .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3S)-3-(3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m1/s1 |
InChI Key |
CSSLIURVOZXHCT-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2COCCN2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxyphenyl)morpholine typically involves the reaction of 3-methoxyphenylamine with an appropriate morpholine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which ensures the formation of the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Methoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction can produce various morpholine derivatives.
Scientific Research Applications
(S)-3-(3-Methoxyphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (S)-3-(3-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Aromatic Substitutions
(a) Positional Isomer: (S)-3-(4-Methoxyphenyl)morpholine
- Structural Difference : The methoxy group is in the para position on the phenyl ring instead of meta .
- Solubility: The para isomer has a solubility profile requiring storage at room temperature (RT), while the meta isomer’s solubility data remain less documented .
- Applications : Both isomers are used in medicinal chemistry, but the meta-substituted derivative may exhibit distinct pharmacokinetic properties due to steric hindrance differences.
(b) Halogenated Derivative: 3-(3-Bromophenyl)morpholine
- Structural Difference : A bromine atom replaces the methoxy group.
- Impact: Reactivity: Bromine’s electron-withdrawing nature increases electrophilicity, making the compound more reactive in cross-coupling reactions .
(c) Non-Substituted Analog: (S)-3-Phenylmorpholine
- Structural Difference : Lacks the methoxy group.
- Impact :
Morpholine Derivatives with Aliphatic Substituents
(a) (S)-3-(Methoxymethyl)morpholine HCl
- Structural Difference : A methoxymethyl group replaces the 3-methoxyphenyl moiety.
- Impact: Polarity: Increased hydrophilicity due to the aliphatic chain enhances solubility in aqueous media, critical for intravenous drug formulations . Market Trends: This derivative has significant industrial demand, with a projected market growth rate of 6.5% (2020–2025), reflecting broader applications in agrochemicals .
(b) 3S-3-Methylmorpholine
- Structural Difference : A methyl group replaces the aromatic substituent.
- Impact :
- Steric Effects : Compact substituent reduces steric hindrance, favoring applications in catalysis and asymmetric synthesis .
- Chirality : Both (S)-3-methyl and (S)-3-(3-methoxyphenyl) derivatives are chiral, but the methyl analog lacks aromatic interactions, limiting its use in receptor-targeted drug design .
Functionalized Morpholine Derivatives
(a) (S)-3-(Hydroxymethyl)morpholine
- Structural Difference : Hydroxymethyl group instead of methoxyphenyl.
- Impact: Hydrogen Bonding: The hydroxyl group enables stronger hydrogen bonding, improving interactions with polar enzyme active sites . Synthesis: Synthesized via serinol-derived intermediates, contrasting with the methoxyphenyl derivative’s reliance on aromatic substitution .
(b) 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine
- Structural Difference : Combines fluorine and methoxy groups on a benzyl-morpholine scaffold.
- Impact: Bioactivity: Fluorine’s electronegativity enhances metabolic stability, while the methoxy group contributes to receptor selectivity, suggesting superior pharmacokinetics compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
